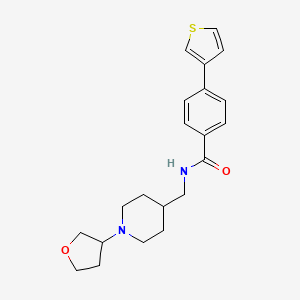

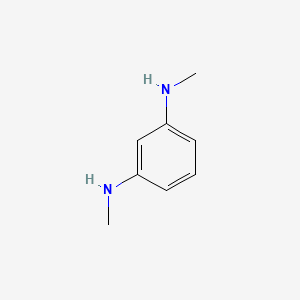

![molecular formula C32H29F3N4O4 B2934418 (3E)-3-[(3,4-Dimethoxyphenyl)methylidene]-N-[2-[[4-(trifluoromethyl)phenyl]carbamoylamino]ethyl]-1,2-dihydrocyclopenta[b]quinoline-9-carboxamide CAS No. 2567517-40-0](/img/structure/B2934418.png)

(3E)-3-[(3,4-Dimethoxyphenyl)methylidene]-N-[2-[[4-(trifluoromethyl)phenyl]carbamoylamino]ethyl]-1,2-dihydrocyclopenta[b]quinoline-9-carboxamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

(3E)-3-[(3,4-Dimethoxyphenyl)methylidene]-N-[2-[[4-(trifluoromethyl)phenyl]carbamoylamino]ethyl]-1,2-dihydrocyclopenta[b]quinoline-9-carboxamide is a useful research compound. Its molecular formula is C32H29F3N4O4 and its molecular weight is 590.603. The purity is usually 95%.

BenchChem offers high-quality (3E)-3-[(3,4-Dimethoxyphenyl)methylidene]-N-[2-[[4-(trifluoromethyl)phenyl]carbamoylamino]ethyl]-1,2-dihydrocyclopenta[b]quinoline-9-carboxamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (3E)-3-[(3,4-Dimethoxyphenyl)methylidene]-N-[2-[[4-(trifluoromethyl)phenyl]carbamoylamino]ethyl]-1,2-dihydrocyclopenta[b]quinoline-9-carboxamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Cancer Therapeutics

HU-1a has been identified as a potential inhibitor of Hypoxia-inducible factor-1α (HIF-1α), which plays a significant role in tumor growth and survival under hypoxic conditions. By inhibiting HIF-1α, HU-1a may impede the adaptive responses of cancer cells to low oxygen environments, thereby stunting tumor progression and enhancing the efficacy of existing cancer treatments .

Leukemia Treatment

Similar to its application in solid tumors, HU-1a’s inhibition of HIF-1α can be particularly effective in treating leukemia. Leukemic cells often rely on HIF-1α for survival and proliferation. Targeting this pathway with HU-1a could lead to novel therapeutic strategies for leukemia patients .

Diabetes Management

Research suggests that HIF-1α inhibitors like HU-1a could play a role in managing diabetes. By modulating the body’s response to hypoxia, HU-1a may help in correcting metabolic imbalances associated with diabetes, potentially offering a new avenue for treatment .

Ischemic Disease Therapy

HU-1a’s role in regulating the hypoxic response makes it a candidate for treating ischemic diseases. Ischemic tissues suffer from a lack of oxygen, and HU-1a could mitigate the adverse effects of oxygen deprivation by modulating HIF-1α activity, thus protecting tissues during ischemic events .

Wound Healing

The modulation of hypoxia responses by HU-1a can also be beneficial in wound healing. By promoting angiogenesis and enhancing cellular survival in hypoxic conditions, HU-1a may accelerate the healing process in various types of wounds .

Neuroprotection

In neurological disorders where hypoxia plays a role, such as stroke or traumatic brain injury, HU-1a could offer neuroprotective benefits. By inhibiting HIF-1α, HU-1a may reduce the damage caused by oxygen deprivation in neural tissues .

Cardioprotection

Cardiac events often involve hypoxic stress, and HU-1a’s ability to regulate HIF-1α could provide cardioprotective effects. This could be particularly useful in the context of heart attacks or surgery-related myocardial ischemia .

Research Tool in Hypoxia Studies

Beyond therapeutic applications, HU-1a serves as a valuable research tool in the study of hypoxia-related physiological and pathological processes. By selectively inhibiting HIF-1α, researchers can dissect the role of this transcription factor in various cellular responses to hypoxia .

Mechanism of Action

Target of Action

HU-1a primarily targets the noncatalytic RVxF-accommodating site of protein phosphatase-1 (PP1) . This site is crucial for the recruitment of regulatory and substrate proteins to PP1 .

Mode of Action

HU-1a interacts with its target by binding to the PP1 RVxF-accommodating site . This interaction prevents the activation of HIV-1 transcription, thereby inhibiting the replication of the virus .

Biochemical Pathways

The action of HU-1a affects the HIV-1 transcription activation pathway . By binding to the PP1 RVxF-accommodating site, HU-1a prevents the recruitment of regulatory and substrate proteins to PP1, thereby inhibiting the activation of HIV-1 transcription .

Result of Action

The primary result of HU-1a’s action is the inhibition of HIV-1 transcription . This leads to a decrease in the replication of the virus, thereby reducing the viral load in the body .

properties

IUPAC Name |

(3E)-3-[(3,4-dimethoxyphenyl)methylidene]-N-[2-[[4-(trifluoromethyl)phenyl]carbamoylamino]ethyl]-1,2-dihydrocyclopenta[b]quinoline-9-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C32H29F3N4O4/c1-42-26-14-7-19(18-27(26)43-2)17-20-8-13-24-28(23-5-3-4-6-25(23)39-29(20)24)30(40)36-15-16-37-31(41)38-22-11-9-21(10-12-22)32(33,34)35/h3-7,9-12,14,17-18H,8,13,15-16H2,1-2H3,(H,36,40)(H2,37,38,41)/b20-17+ |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WNFBATBMDPEPFL-LVZFUZTISA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)C=C2CCC3=C(C4=CC=CC=C4N=C23)C(=O)NCCNC(=O)NC5=CC=C(C=C5)C(F)(F)F)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=C(C=C(C=C1)/C=C/2\CCC3=C(C4=CC=CC=C4N=C23)C(=O)NCCNC(=O)NC5=CC=C(C=C5)C(F)(F)F)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C32H29F3N4O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

590.6 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(3E)-3-[(3,4-Dimethoxyphenyl)methylidene]-N-[2-[[4-(trifluoromethyl)phenyl]carbamoylamino]ethyl]-1,2-dihydrocyclopenta[b]quinoline-9-carboxamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

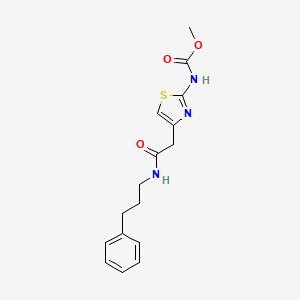

![2-[[3-(Trifluoromethyl)diazirin-3-yl]methyl]pyrrolidine;hydrochloride](/img/structure/B2934335.png)

![4-amino-N-(1-{bicyclo[2.2.1]heptan-2-yl}ethyl)benzene-1-sulfonamide](/img/structure/B2934336.png)

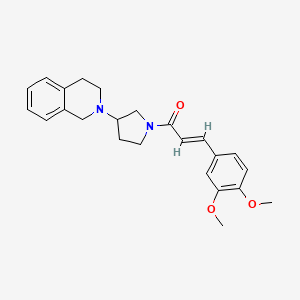

![1'-(naphthalene-2-carbonyl)spiro[3H-chromene-2,4'-piperidine]-4-one](/img/structure/B2934339.png)

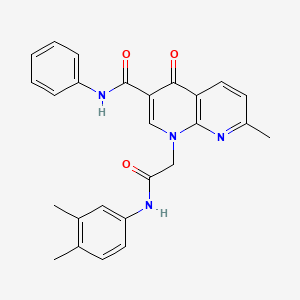

![3-oxo-2-phenyl-N-(pyridin-3-yl)-5-((tetrahydrofuran-2-yl)methyl)-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carboxamide](/img/structure/B2934341.png)

![N-[(4-ethoxyphenyl)sulfonyl]-N-(4-methylphenyl)glycine](/img/structure/B2934346.png)

![Ethyl 2-[8-(4-methoxyphenyl)-1-methyl-2,4-dioxo-1,3,5-trihydroimidazolidino[1, 2-h]purin-3-yl]acetate](/img/structure/B2934347.png)

![methyl 3-[[4-(cycloheptylcarbamoyl)phenyl]methyl]-4-oxo-2-sulfanylidene-1H-quinazoline-7-carboxylate](/img/structure/B2934349.png)

![1-(4-Tert-butylphenyl)-3-[(1-morpholin-4-ylcyclobutyl)methyl]urea](/img/structure/B2934354.png)